3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step procedures. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under suitable conditions.
Pyrimidine Substitution: The final step involves the substitution of the piperazine derivative with 2-(dimethylamino)-6-methylpyrimidine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its antipsychotic properties due to its interaction with dopamine and serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets:
Dopamine and Serotonin Receptors: The compound acts as an antagonist at these receptors, which is the basis for its antipsychotic effects.
Enzyme Inhibition: It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyrimidine group.
2-(Dimethylamino)-6-methylpyrimidine: Contains the pyrimidine structure but lacks the benzothiazole and piperazine components.
Uniqueness
The uniqueness of 3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione lies in its hybrid structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .
Properties
Molecular Formula |
C18H22N6O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
InChI |
InChI=1S/C18H22N6O2S/c1-13-12-16(20-18(19-13)22(2)3)23-8-10-24(11-9-23)17-14-6-4-5-7-15(14)27(25,26)21-17/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
IHUXSMBYQNNJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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